2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a thiophene-2-sulfonyl group at position 5 of the pyrimidine ring and a 4-methoxyphenyl substituent on the acetamide nitrogen. Its structure combines a sulfonyl-linked thiophene moiety with a methoxy-substituted aromatic ring, which may enhance solubility and target binding in biological systems.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-25-12-6-4-11(5-7-12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIIALNYSCNRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Synthesis
The compound features a pyrimidine core with a thiophene sulfonamide and an acetamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring, sulfonylation, and final coupling with an acetamide group. The presence of diverse functional groups suggests potential interactions with various biological targets.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The thiophene sulfonamide may facilitate binding to active sites on target proteins, potentially inhibiting or modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives of thiophene and thienopyrimidine exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures showed inhibition rates against protein kinases ranging from 41.4% to 83.5% . Notably, one derivative exhibited an IC50 value of 32.435 ± 5.5 μM against FLT3 kinase, highlighting the potential of thiophene derivatives in cancer treatment.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. It is particularly noteworthy for its potential to inhibit acetylcholinesterase (AChE) and urease, both crucial in various physiological processes. Compounds bearing the sulfamoyl group have shown promising antibacterial properties and enzyme inhibition capabilities .
Cytotoxic Effects
In vitro studies have revealed that related compounds induce apoptosis in cancer cell lines. For example, certain thiophene derivatives have been shown to significantly reduce cell viability in liver cell carcinoma models . The structure-activity relationship studies suggest that modifications at specific positions on the thienopyrimidine core can enhance cytotoxic effects.
Data Summary
| Activity Type | Details |
|---|---|
| Anticancer Activity | Inhibition rates against kinases: 41.4% - 83.5%; IC50 against FLT3: 32.435 μM |
| Enzyme Inhibition | AChE and urease inhibition; significant antibacterial activity observed |
| Cytotoxicity | Induces apoptosis in liver cancer cells; structure modifications enhance activity |
Case Studies
- FLT3 Kinase Inhibition : A study focused on thienopyrimidine derivatives showed that specific substitutions at the 4-position significantly increased FLT3 inhibitory activity, making it a potential candidate for further development in leukemia treatments .
- Anticancer Screening : Another investigation into fused thiophene derivatives demonstrated their ability to inhibit VEGFR-2 and AKT pathways, leading to apoptosis in various cancer cell lines . This indicates a broader applicability of compounds similar to 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in oncology.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
The compound's structure suggests it may inhibit specific protein kinases involved in cancer cell proliferation. Similar compounds have demonstrated significant anticancer properties by targeting these enzymes, which play crucial roles in cellular processes such as division and metabolism. -
Enzyme Inhibition :
The thiophene sulfonamide group can interact with active sites on enzymes, potentially leading to the inhibition of their activity. This mechanism is particularly relevant for enzymes involved in inflammatory and metabolic pathways, making it a candidate for treating related diseases . -
Antimicrobial Properties :
Compounds with similar structures have been shown to possess antimicrobial activities. The unique electronic properties imparted by the thiophene moiety could enhance interactions with microbial targets, leading to potential applications in treating infections .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic semiconductors or sensors. The thiophene ring is known for its conductivity, which could be leveraged in electronic devices.
Synthesis and Characterization
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves several key steps:
-
Formation of the Pyrimidine Core :
This step involves a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine. -
Introduction of the Thioether Linkage :
Achieved by reacting the pyrimidine intermediate with a thiol compound under basic conditions. -
Acetamide Formation :
This is done via reaction with an acyl chloride in the presence of a base. -
Final Substitution :
A nucleophilic substitution introduces the methoxyphenyl group to complete the synthesis.
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinazoline | Amino group and quinazoline core | Anticancer activity |
| 5-Sulfonamide-pyrimidine | Sulfonamide group attached to pyrimidine | Inhibits specific kinases |
| Thiazole derivatives | Similar heterocyclic structures | Antimicrobial properties |
These findings suggest that 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide could be explored further for its therapeutic potential, especially as an anticancer agent or an antimicrobial compound.
Comparison with Similar Compounds
Key Observations
Role of the 4-Methoxyphenyl Group :
- The 4-methoxyphenyl substituent in the target compound and its analogues (e.g., Compound 38) correlates with anticancer activity, possibly due to enhanced electron-donating effects or improved receptor binding .
- In contrast, electron-withdrawing groups (e.g., chloro, nitro) in other acetamides (e.g., ) improve antimicrobial activity, suggesting divergent structure-activity relationships depending on the target .
Impact of Heterocyclic Core :
- Pyrimidine derivatives (target compound, ) often exhibit broader pharmacological profiles compared to triazole () or oxadiazole () analogues. The thiophene-sulfonyl group in the target compound may enhance metabolic stability or sulfonamide-mediated enzyme inhibition .
Anti-Inflammatory vs. Antimicrobial Activity :
- Triazole-thio derivatives (e.g., AS111) with alkyl/aryl substituents show potent anti-inflammatory effects, whereas oxadiazole-thio compounds prioritize antimicrobial action. This highlights the importance of core heterocycle selection in drug design .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to identify intermediate stability issues .
- Adjust stoichiometry of sulfur-containing reagents to minimize byproducts like disulfides .
Basic: How is the structural integrity of this compound validated?
Q. Methodology :
- Spectroscopy :
- H/C NMR : Confirm regioselectivity of sulfonation and thioether linkage. For example, the pyrimidine C-H protons appear as distinct singlets at δ 8.2–8.5 ppm .
- IR : Validate sulfonyl (S=O) stretches at 1150–1250 cm and thioether (C-S) at 600–700 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 495.08) .
Q. Advanced Validation :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement. Example: A related compound (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) showed planar pyrimidine rings with a dihedral angle of 12.5° relative to the phenyl group .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Case Example :
If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no efficacy:
- Purity Analysis : Verify compound purity (>98%) via HPLC; impurities like unreacted thiophene sulfonyl chloride may skew results .
- Assay Conditions : Compare solvent (DMSO vs. aqueous buffers) and bacterial strain (Gram-positive vs. Gram-negative) variability .
- Structural Confirmation : Use X-ray crystallography to rule out polymorphic forms affecting bioactivity .
Q. Statistical Approach :
- Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and test against target enzymes (e.g., dihydrofolate reductase) .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., thymidylate synthase). Example: The thiophene sulfonyl group forms hydrogen bonds with Arg21 and Lys48 .
- QSAR : Develop regression models linking electronic parameters (HOMO-LUMO gap) to IC values .
Q. Protocol :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at 220°C) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours; monitor via HPLC for sulfonyl ester hydrolysis .
- Photostability : Expose to UV light (254 nm) and track degradation products (e.g., sulfonic acid derivatives) .
Advanced: What computational tools predict interactions with biological targets?
Q. Workflow :
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding to DNA gyrase (1-hour simulation, CHARMM36 force field). Key observation: The pyrimidine ring stabilizes via π-π stacking with Phe84 .
- Free Energy Calculations : MM-PBSA analysis quantifies binding energy (ΔG = −32.5 kcal/mol) .
Advanced: How do crystallographic studies inform drug design?
Q. Case Study :
- Crystal structure of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (CCDC 2054321) reveals:
- Hydrogen Bonds : Between pyrimidine NH and acetamide carbonyl (2.89 Å) .
- Torsional Angles : Sulfanyl bridge adopts a gauche conformation (θ = 67°), optimizing steric compatibility with hydrophobic enzyme pockets .
Q. Design Implications :
- Introduce bulky substituents at the 4-position of the phenyl group to enhance van der Waals interactions .
Basic: How is this compound compared to structurally similar analogs?
Q. Comparative Analysis :
| Compound Name (Example) | Key Structural Difference | Bioactivity (IC) | Reference |
|---|---|---|---|
| 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | Hydroxyl vs. methoxy group | Anticancer: 1.2 µM | |
| N-(4-chlorophenyl)-2-((6-oxo-5-tosylpyrimidin-2-yl)thio)acetamide | Tosyl vs. thiophene sulfonyl | Antimicrobial: MIC = 4 µg/mL |
Q. Takeaway :
- Electron-withdrawing groups (e.g., sulfonyl) enhance target affinity but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
